1,6-Hexanediol diglycidyl ether

Descripción general

Descripción

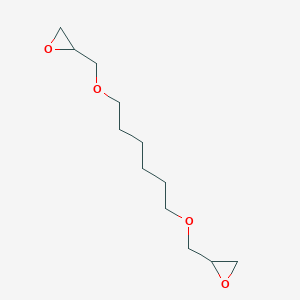

1,6-Hexanediol diglycidyl ether is an organic chemical compound belonging to the glycidyl ether family. It is an aliphatic compound that appears as a colorless liquid at room temperature. The compound is characterized by the presence of two epoxide (oxirane) groups per molecule, which makes it highly reactive. Its primary use is in modifying epoxy resins, particularly for reducing viscosity while maintaining flexibility .

Métodos De Preparación

1,6-Hexanediol diglycidyl ether is synthesized through a multi-step process involving the reaction of 1,6-hexanediol with epichlorohydrin in the presence of a Lewis acid catalyst. The reaction proceeds as follows:

Formation of Halohydrin: Each hydroxyl group of 1,6-hexanediol reacts with an epoxide group from epichlorohydrin to form a halohydrin intermediate.

Dehydrochlorination: The halohydrin intermediate is then treated with sodium hydroxide, which induces a dehydrochlorination reaction, resulting in the formation of the epoxide rings

Industrial production methods typically involve the same steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

1,6-Hexanediol diglycidyl ether undergoes various chemical reactions due to its reactive epoxide groups. Some of the common reactions include:

Polymerization and Crosslinking: The compound can polymerize or crosslink with a wide range of substrates, including polymers, resins, and oligomers.

Substitution Reactions: The epoxide groups can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, forming new bonds and functional groups.

The major products formed from these reactions are typically crosslinked polymers or modified resins with improved properties such as flexibility, toughness, and chemical resistance.

Aplicaciones Científicas De Investigación

Coatings

HDGE is widely used in the formulation of coatings due to its ability to reduce viscosity while enhancing flexibility. This property is particularly beneficial in applications requiring durable and resilient surfaces. The compound is employed in:

- Epoxy Coatings : Used for protective coatings on metal surfaces and as a lining for drinking water tanks to prevent corrosion.

- UV-Curable Coatings : HDGE can be directly used in UV-curable formulations without additional reactive diluents, providing superior mechanical properties .

| Application Type | Description |

|---|---|

| Protective Coatings | Used in industrial and automotive applications. |

| Water Tank Linings | Prevents corrosion and ensures safety for drinking water. |

| UV-Curable Coatings | Enhances flexibility and durability of cured films. |

Adhesives and Sealants

In adhesives and sealants, HDGE serves as a reactive diluent that improves flow characteristics without compromising the adhesive's strength. Its use is prevalent in:

- Construction Adhesives : Enhances bonding strength in construction materials.

- Sealants : Provides flexibility and durability against environmental factors .

| Application Type | Description |

|---|---|

| Construction Adhesives | Improves bonding strength in building materials. |

| Environmental Sealants | Offers resistance to moisture and temperature changes. |

Composites

HDGE is integral in composite materials where it acts as a crosslinking agent, enhancing the mechanical properties of polymers. Its applications include:

- Fiber-Reinforced Composites : Increases tensile strength and impact resistance.

- Thermosetting Resins : Used in various industrial applications requiring high-performance materials .

| Application Type | Description |

|---|---|

| Fiber-Reinforced Composites | Enhances strength and durability of composite structures. |

| Thermosetting Resins | Provides heat resistance and stability under stress. |

Case Study 1: Water Tank Coating

A Danish company reported using this compound in coatings for drinking water tanks at a rate of 800 kg/year. This application underscores the compound's role in ensuring safety and compliance with health regulations by preventing corrosion .

Case Study 2: UV-Curable Coatings

Research demonstrated that HDGE can be utilized effectively in UV-curable coatings, resulting in films that exhibit superior flexibility compared to those made with other prepolymers. This application highlights the compound's versatility and effectiveness in modern coating technologies .

Mecanismo De Acción

The mechanism of action of 1,6-Hexanediol diglycidyl ether is primarily based on its ability to undergo polymerization and crosslinking reactions. The epoxide groups react with various substrates, forming covalent bonds that enhance the mechanical properties and chemical resistance of the resulting materials. The long-chain structure of the compound provides flexibility and toughness, making it suitable for durable applications .

Comparación Con Compuestos Similares

1,6-Hexanediol diglycidyl ether can be compared with other glycidyl ethers, such as:

1,4-Butanediol diglycidyl ether: Similar in structure but with a shorter chain length, resulting in different mechanical properties and flexibility.

Glycerol diglycidyl ether: Contains three epoxide groups, offering higher crosslinking density but potentially less flexibility.

Bisphenol A diglycidyl ether: An aromatic compound with rigid aromatic rings, providing high mechanical strength but less flexibility compared to aliphatic glycidyl ethers.

The uniqueness of this compound lies in its balance of flexibility and mechanical strength, making it a versatile compound for various applications.

Actividad Biológica

1,6-Hexanediol diglycidyl ether (HDDGE) is a significant compound in the glycidyl ether family, primarily utilized as a reactive diluent in epoxy resin formulations. This article explores its biological activity, focusing on its synthesis, applications, toxicity, and allergenic potential.

Chemical Structure:

- Molecular Formula: C12H22O4

- Molecular Weight: 230.3 g/mol

- Physical State: Colorless liquid at room temperature

- Boiling Point: 328.7 °C

- Melting Point: -23.7 °C

- Density: 1.076 g/cm³

- Solubility: Very soluble in water (11.9 g/L at ambient conditions) .

Synthesis Process:

HDDGE is synthesized through the reaction of 1,6-hexanediol with epichlorohydrin in the presence of a Lewis acid catalyst (boron trifluoride-ethyl ether complex). The optimal conditions include:

- Catalyst ratio: 0.08:1

- Molar ratio of reactants: 1:2.1 (hexanediol to epichlorohydrin)

- Reaction temperature: 45 °C

The yield under these conditions can reach up to 99% .

Applications

HDDGE is predominantly used in:

- Epoxy Resins: As a reactive diluent to reduce viscosity and enhance flexibility.

- Coatings and Adhesives: Its properties improve mechanical strength and biocompatibility, making it suitable for various industrial applications .

Toxicity and Biological Activity

Toxicological Profile:

HDDGE has been classified as a skin irritant and sensitizer. Clinical studies have reported positive patch test reactions among individuals exposed to epoxy resin systems containing HDDGE, indicating its potential as an allergen. Approximately 19.5% of tested individuals showed positive reactions to HDDGE .

Case Studies:

- A study on bovine pericardial heart valves treated with hydrophilic epoxy compounds, including HDDGE, demonstrated improved mechanical properties compared to traditional glutaraldehyde fixation methods. The treated tissues exhibited greater tenacity and potential durability under stress conditions .

- Research highlighted that HDDGE was the most frequent contact allergen among reactive diluents tested in clinical settings, emphasizing its relevance in occupational exposure scenarios .

Biocompatibility

HDDGE's role in enhancing biocompatibility has been noted in various applications:

- In enzyme immobilization studies, HDDGE was used as a spacer to facilitate enzyme activity within polymer hydrogel systems. The structural integrity of enzymes was maintained better when encapsulated with HDDGE-modified carriers compared to traditional methods .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | C12H22O4 |

| Main Applications | Epoxy resins, coatings, adhesives |

| Toxicity | Skin irritant, sensitizer |

| Allergenic Potential | Most frequent allergen among reactive diluents |

| Biocompatibility | Enhances mechanical strength in applications |

Propiedades

IUPAC Name |

2-[6-(oxiran-2-ylmethoxy)hexoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1(3-5-13-7-11-9-15-11)2-4-6-14-8-12-10-16-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYGFLRBWMFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCCCCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29317-10-0 | |

| Record name | 1,6-Hexanediol diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50275827, DTXSID60864660 | |

| Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16096-31-4, 1646-07-7 | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Hexanediol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-bis(2,3-epoxypropoxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.